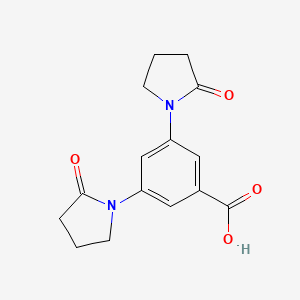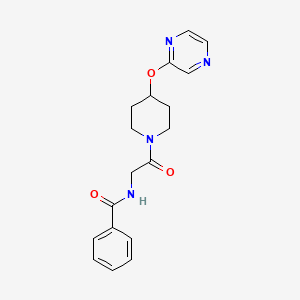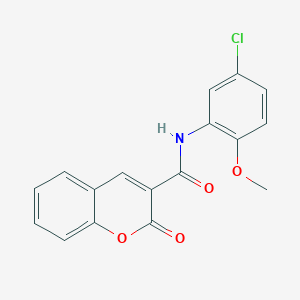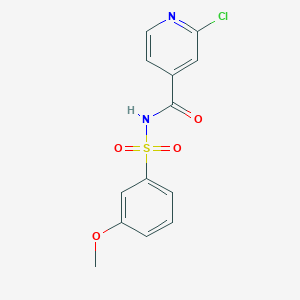![molecular formula C18H30N8O8S3 B2449769 Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid CAS No. 1803593-22-7](/img/structure/B2449769.png)
Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid, also known as BSG, is a compound with the CAS Number: 1803593-22-7 . It has a molecular weight of 582.68 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2-guanidinoethyl)benzenesulfonamide hemisulfate . The InChI code for this compound is 1S/2C9H14N4O2S.H2O4S/c210-9(11)13-6-5-7-1-3-8(4-2-7)16(12,14)15;1-5(2,3)4/h21-4H,5-6H2,(H4,10,11,13)(H2,12,14,15);(H2,1,2,3,4) .Physical and Chemical Properties Analysis
The compound is in powder form and is stored at room temperature .科学的研究の応用
Synthesis and Pharmacological Evaluation
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including bis(guanidine) derivatives, have been synthesized and evaluated for their role as inhibitors of kidney-type glutaminase (GLS). These compounds, through structure-activity relationship studies, have shown potential in therapeutic applications, particularly in attenuating the growth of human lymphoma B cells both in vitro and in animal models (Shukla et al., 2012).
Crystal Structure Analysis
Research on N1,N2-bis(2,6-diethylphenyl)morpholine-4-carboxamidine, a compound structurally related to bis(guanidine), revealed insights into its crystal structure. The study focused on the orientation of its phenyl groups and the formation of intermolecular hydrogen bonds, contributing to our understanding of molecular interactions in similar compounds (Sudha et al., 1997).
Biomimetic Coordination Chemistry
Bis(guanidine) ligands have been developed for use in biomimetic coordination chemistry. These ligands, including bis(tetramethylguanidino)- and bis(dipiperidinoguanidino)-derivatives, have been synthesized and characterized, shedding light on the tuning of copper(I)-dioxygen reactivity. The study of these compounds contributes significantly to the field of coordination chemistry and potential applications in catalysis and material science (Herres‐Pawlis et al., 2005).
Fuel Cell Technology
Research involving bis(sulfophenyl) phosphonate-formaldehyde resin, related to bis(guanidine) sulfuric acid compounds, has shown promising results in the field of fuel cell technology. This includes the development of new polyimides for improved proton conductivity, demonstrating the potential for these materials in enhancing fuel cell performance (Mori et al., 2000).
Catalysis and Synthesis
The use of bis(guanidine) derivatives in catalysis has been explored in various studies. For instance, the research involving sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst demonstrates the potential of bis(guanidine) compounds in promoting efficient chemical reactions (Tayebi et al., 2011).
Safety and Hazards
特性
IUPAC Name |
2-[2-(4-sulfamoylphenyl)ethyl]guanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H14N4O2S.H2O4S/c2*10-9(11)13-6-5-7-1-3-8(4-2-7)16(12,14)15;1-5(2,3)4/h2*1-4H,5-6H2,(H4,10,11,13)(H2,12,14,15);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQUANKOUUXZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)N)S(=O)(=O)N.C1=CC(=CC=C1CCN=C(N)N)S(=O)(=O)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N8O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2449688.png)
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449689.png)



![4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2449699.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide](/img/structure/B2449701.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2449702.png)

![6-((3,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2449704.png)
![4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2449706.png)
![benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2449709.png)
